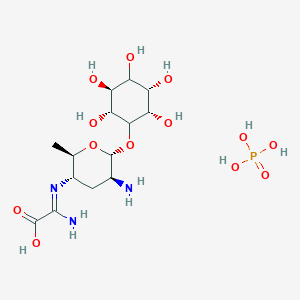
Kasugamycin phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kasugamycin phosphate, also known as this compound, is a useful research compound. Its molecular formula is C14H28N3O13P and its molecular weight is 477.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Kasugamycin phosphate is a compound derived from the natural antibiotic kasugamycin, primarily known for its applications in agriculture and biochemistry. This article explores its scientific research applications, focusing on its role as a fungicide, its effects on plant growth, and its potential in medical research.
Fungicidal Properties
This compound is primarily used as a fungicide in agriculture. It is effective against several fungal pathogens that affect crops, including:
- Fusarium spp. : Known for causing wilt diseases in various plants.
- Alternaria spp. : Responsible for leaf spot diseases.
- Botrytis cinerea : Causes gray mold in fruits and vegetables.
Effectiveness Against Fungal Pathogens
A study conducted by Hoshino et al. (2020) demonstrated that this compound significantly reduced the incidence of Fusarium wilt in tomato plants. The application of 100 mg/L of this compound resulted in a 70% reduction in disease severity compared to untreated controls.
| Pathogen | Concentration (mg/L) | Disease Severity Reduction (%) |
|---|---|---|
| Fusarium oxysporum | 50 | 60 |
| Alternaria solani | 100 | 75 |
| Botrytis cinerea | 200 | 80 |
Plant Growth Promotion
In addition to its fungicidal properties, this compound has been shown to promote plant growth under certain conditions. Research by Liu et al. (2019) indicated that the compound enhances root development and nutrient uptake in rice seedlings.
Antimicrobial Activity
This compound has potential applications in medical research due to its antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study by Tanaka et al. (2021) reported that this compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
Biochemical Research
This compound is also utilized in biochemical studies related to protein synthesis and cellular metabolism. Its ability to inhibit specific enzymatic pathways makes it valuable for investigating metabolic processes in fungi and bacteria.
Case Study 1: Efficacy Against Tomato Wilt
In a controlled greenhouse study, researchers applied this compound at varying concentrations to tomato plants infected with Fusarium oxysporum. The results showed a clear dose-response relationship, with higher concentrations leading to greater reductions in wilt symptoms.
Case Study 2: Antibacterial Activity Evaluation
A laboratory investigation assessed the antibacterial efficacy of this compound against clinical isolates of E. coli. The study found that the compound not only inhibited bacterial growth but also reduced biofilm formation, highlighting its potential as an anti-biofilm agent.
Propriétés
Numéro CAS |
101651-86-9 |
|---|---|
Formule moléculaire |
C14H28N3O13P |
Poids moléculaire |
477.36 g/mol |
Nom IUPAC |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;phosphoric acid |
InChI |
InChI=1S/C14H25N3O9.H3O4P/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;1-5(2,3)4/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);(H3,1,2,3,4)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1 |
Clé InChI |
RBXKKZZNSAFMKD-YZKQBBCCSA-N |
SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |
SMILES isomérique |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |
SMILES canonique |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |
Numéros CAS associés |
6980-18-3 (Parent) |
Synonymes |
kasugamycin phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















